Isodonoic acid
Description
Isodonoic acid is an ent-kaurene-type diterpenoid isolated from plants of the genus Isodon (syn. Rabdosia), notably Isodon ternifolia (三叶香茶菜) . Its molecular formula is C₂₂H₂₈O₈, with a molecular weight of 420.46 g/mol. Key physicochemical properties include a high melting point (291–294°C) and a positive optical rotation ([α]D²⁵ = +42.6°, c = 0.09 in MeOH) . It is primarily sourced from the leaves of Isodon ternifolia, a plant traditionally used in Chinese folk medicine for its antimicrobial and anti-inflammatory properties . While its specific pharmacological activities remain understudied, its structural analogs exhibit notable bioactivities, such as cytotoxicity, which will be discussed in detail below.
Properties
CAS No. |
84294-78-0 |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1S,1'R,3'S,5S,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-carboxylic acid |
InChI |
InChI=1S/C22H28O8/c1-10-12-7-13(24)15-21(8-12,17(10)25)19(28)29-9-22(15)14(30-11(2)23)5-6-20(3,4)16(22)18(26)27/h12-16,24H,1,5-9H2,2-4H3,(H,26,27)/t12-,13+,14+,15-,16-,21+,22+/m1/s1 |
InChI Key |
YYLPICOTWQVMKZ-OWAWIEFQSA-N |
SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C(=O)O)(C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C(=O)O)(C)C |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C(=O)O)(C)C |
Synonyms |
isodonoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isodonoic acid belongs to a class of ent-kaurene diterpenoids, which are characterized by a fused tetracyclic skeleton. Below is a comparative analysis of this compound and its analogs, focusing on structural features, sources, and bioactivities.
Isodonoiol (Rabdosin C / Rabdophyllin G)
- Molecular Formula : C₂₂H₃₀O₇ (MW: 406.48 g/mol)
- Physical Properties : Melting point = 271.8–272.3°C; [α]D²⁵ = +98.6° (c = 0.57 in pyridine) .
- Source : Isodon rubescens var. lushanensis and Isodon japonica .
- Bioactivity : Exhibits cytotoxicity against leukemia cells (K562, IC₅₀ = 10.15 μmol/L) and breast cancer cells (Bcap37, IC₅₀ = 101.32 μmol/L), though less potent than cisplatin (IC₅₀ = 3.84 μmol/L for K562) .
- Key Difference: The absence of a hydroxyl group and a ketone moiety in isodonoiol compared to this compound may reduce polarity and influence its cellular uptake and activity.
Isodonphenol A
- Molecular Formula : C₂₂H₃₂O₅ (MW: 376.49 g/mol)
- Physical Properties : Melting point = 213–215°C; [α]D²⁵ = -154° (c = 0.5 in EtOH) .
- Source : Isodon pharicus .
- Key Difference: The lack of three oxygen-containing functional groups (compared to this compound) likely reduces its solubility and alters receptor binding.
Longikaurin A and E
- Relevance: Co-isolated with this compound from Isodon ternifolia .
- Structural Features : Both share the ent-kaurene skeleton but differ in substituents. For example, longikaurin A has an additional epoxy ring.
Comparative Data Table
Structural and Functional Insights
Oxygenation and Bioactivity: this compound’s higher oxygen content (8 oxygen atoms vs. 5–7 in analogs) may enhance hydrogen-bonding interactions with biological targets, though this requires validation .
Stereochemistry: The positive optical rotation of this compound contrasts sharply with the negative rotation of isodonphenol A, suggesting divergent stereochemical configurations that could affect pharmacological profiles .
Plant-Specific Biosynthesis: The production of these compounds varies by Isodon species. For example, this compound is exclusive to I. ternifolia, whereas isodonoiol is found in I. rubescens and I. japonica .
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